molecular formula C20H19N3O3S2 B2698290 3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 898440-71-6

3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2698290
CAS No.: 898440-71-6
M. Wt: 413.51
InChI Key: KLHRFEGWIFNCEN-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzene sulfonamide group and a tetrahydrobenzothiazole moiety

Scientific Research Applications

3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The primary targets of the compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are c-Met kinase and Pim-1 kinase . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .

Mode of Action

3-(Phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, c-Met kinase and Pim-1 kinase, by binding to their active sites . This binding inhibits the kinases’ activity, leading to a decrease in the phosphorylation of downstream proteins . The inhibition of these kinases disrupts the signaling pathways they are involved in, resulting in the inhibition of cell growth and survival .

Biochemical Pathways

The compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide affects several biochemical pathways due to its inhibition of c-Met kinase and Pim-1 kinase . These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can exert anti-tumor effects .

Result of Action

The molecular and cellular effects of the action of 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include the inhibition of cell growth and survival . This is achieved through the inhibition of c-Met kinase and Pim-1 kinase, leading to a decrease in the activity of downstream signaling pathways involved in cell growth and survival .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for use in various fields such as medicinal chemistry, given the known biological activities of benzothiazoles and sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting benzenesulfonyl chloride with an amine in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzenesulfonamide intermediate under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or sulfonamide moieties, converting them to amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: Shares the benzothiazole core but lacks the benzenesulfonamide group.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the benzothiazole moiety.

Uniqueness

3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole and benzenesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHRFEGWIFNCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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